molecular formula C9H11IN2O B6968711 (3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol

(3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B6968711
M. Wt: 290.10 g/mol
InChI Key: BAWCCGJXPDCTCJ-QMMMGPOBSA-N
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Description

(3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group and an iodopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 5-iodopyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation reactions.

    Iodination of Pyridine: The iodopyridine moiety is introduced through iodination reactions using reagents like iodine or iodinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The iodopyridine moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Deiodinated compounds or alkanes.

    Substitution Products: Compounds with new functional groups replacing the iodine atom.

Scientific Research Applications

(3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    (3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.

    (3S)-1-(5-chloropyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.

    (3S)-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: (3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The iodine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as readily accessible with other halogens.

Properties

IUPAC Name

(3S)-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCCGJXPDCTCJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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